Cas no 380431-74-3 ((5-Phenyl-4-p-tolyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid hydrazide)
(5-Phenyl-4-p-tolyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid hydrazide Chemical and Physical Properties
Names and Identifiers
-
- (5-Phenyl-4-p-tolyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid hydrazide
- 2-((5-PHENYL-4-(P-TOLYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETOHYDRAZIDE
- ZINC03223828
- Z56824492
- 103-880-5
- 2-{[4-(4-METHYLPHENYL)-5-PHENYL-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
- 380431-74-3
- FQA43174
- G34790
- SR-01000032100-1
- CS-0219345
- 2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
- 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- AKOS000116169
- SR-01000032100
- EN300-03769
- 2-((4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl)acetohydrazide
-
- Inchi: 1S/C17H17N5OS/c1-12-7-9-14(10-8-12)22-16(13-5-3-2-4-6-13)20-21-17(22)24-11-15(23)19-18/h2-10H,11,18H2,1H3,(H,19,23)
- InChI Key: UYFFCEAQHUGYHE-UHFFFAOYSA-N
- SMILES: S(CC(NN)=O)C1=NN=C(C2C=CC=CC=2)N1C1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 339.11538136Da
- Monoisotopic Mass: 339.11538136Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 410
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 111Ų
(5-Phenyl-4-p-tolyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid hydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290015-50mg |
2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide |
380431-74-3 | 95% | 50mg |
¥1612.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290015-100mg |
2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide |
380431-74-3 | 95% | 100mg |
¥1425.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290015-250mg |
2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide |
380431-74-3 | 95% | 250mg |
¥2318.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290015-500mg |
2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide |
380431-74-3 | 95% | 500mg |
¥4404.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290015-1g |
2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide |
380431-74-3 | 95% | 1g |
¥6912.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290015-2.5g |
2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide |
380431-74-3 | 95% | 2.5g |
¥13575.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290015-5g |
2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide |
380431-74-3 | 95% | 5g |
¥20055.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290015-10g |
2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide |
380431-74-3 | 95% | 10g |
¥25758.00 | 2024-05-16 | |
| 1PlusChem | 1P019I0W-50mg |
2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide |
380431-74-3 | 95% | 50mg |
$111.00 | 2024-05-03 | |
| 1PlusChem | 1P019I0W-100mg |
2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide |
380431-74-3 | 95% | 100mg |
$140.00 | 2024-05-03 |
(5-Phenyl-4-p-tolyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid hydrazide Related Literature
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on (5-Phenyl-4-p-tolyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid hydrazide
Introduction to (5-Phenyl-4-p-tolyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid hydrazide and its significance in modern chemical biology
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents. One such compound, identified by the CAS number 380431-74-3, is (5-Phenyl-4-p-tolyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid hydrazide. This compound has garnered significant attention due to its unique structural properties and potential applications in medicinal chemistry. The intricate molecular framework of this compound, featuring a triazole core and a sulfanyl group, makes it a promising candidate for further investigation in drug discovery.
The triazole ring is a heterocyclic aromatic compound that has been extensively studied for its biological activity. Its presence in (5-Phenyl-4-p-tolyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid hydrazide contributes to its potential as an intermediate in the synthesis of various bioactive molecules. The sulfanyl group, on the other hand, enhances the compound's reactivity and versatility, making it suitable for further chemical modifications. These features have positioned this compound as a valuable asset in the quest for new pharmaceutical agents.
In recent years, there has been a surge in research focused on developing novel compounds with enhanced pharmacological properties. The hydrazide functional group in (5-Phenyl-4-p-tolyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid hydrazide is particularly noteworthy, as hydrazides are known for their ability to participate in various chemical reactions that can lead to the formation of more complex molecules. This property makes it an attractive scaffold for designing new drugs that target specific biological pathways.
The significance of this compound is further underscored by its potential applications in the field of chemical biology. Recent studies have demonstrated the importance of triazole derivatives in modulating various biological processes. For instance, compounds containing a triazole ring have been shown to exhibit anti-inflammatory, antiviral, and anticancer properties. The presence of both a phenyl and a p-tolyl group in the molecular structure of this compound suggests that it may possess additional biological activities beyond those typically associated with triazole derivatives.
Moreover, the acetic acid hydrazide moiety introduces another layer of complexity to this compound, enabling it to engage in diverse chemical interactions. This versatility makes it a valuable tool for researchers looking to develop new synthetic strategies or explore novel therapeutic targets. The combination of these structural features positions (5-Phenyl-4-p-tolyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid hydrazide as a promising candidate for further investigation in both academic and industrial settings.
One of the most exciting aspects of this compound is its potential application in the development of targeted therapies. The ability to modify its structure allows researchers to fine-tune its pharmacological properties, making it possible to develop drugs that are highly specific to certain disease pathways. This level of precision is crucial for improving patient outcomes and reducing side effects associated with conventional treatments.
Recent advancements in computational chemistry have also facilitated the study of this compound's interactions with biological targets. By leveraging computational methods such as molecular docking and virtual screening, researchers can predict how this compound might bind to specific proteins or enzymes involved in disease processes. These predictions can then be validated through experimental studies, providing a powerful framework for drug discovery.
The role of (5-Phenyl-4-p-tolyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid hydrazide extends beyond its use as an intermediate in drug synthesis; it also serves as a model compound for understanding the structural and functional relationships between different chemical motifs. By studying its properties and behavior, scientists can gain insights into how these structural features contribute to biological activity. These insights are invaluable for designing future generations of pharmaceutical agents that are more effective and safer.
In conclusion,(5-Phenyl-4-p-tolyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid hydrazide represents a significant advancement in the field of chemical biology and pharmaceutical research. Its unique structural features and potential applications make it a compelling candidate for further investigation. As research continues to uncover new therapeutic possibilities,(5-Phenyl) derivatives like this one are likely to play an increasingly important role in developing innovative treatments for various diseases.
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